Chemical structure and physical properties of Z-Glu(OtBu)-OH.DCHA
Chemical structure and physical properties of Z-Glu(OtBu)-OH.DCHA
An in-depth technical analysis of Z-Glu(OtBu)-OH·DCHA requires moving beyond basic chemical descriptors to understand its architectural logic within peptide synthesis. As a highly specialized building block, its design solves a fundamental problem in organic chemistry: balancing the extreme reactivity required for peptide bond formation with the absolute stability needed for long-term storage and precise stepwise elongation.
This whitepaper dissects the structural causality, physicochemical properties, and field-proven experimental workflows associated with N-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester dicyclohexylammonium salt.
The Architectural Logic of Z-Glu(OtBu)-OH·DCHA
The molecule is a tripartite system, with each functional group engineered to serve a specific, orthogonal purpose during solid-phase or liquid-phase peptide synthesis:
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The Z (Benzyloxycarbonyl) Group: This protects the α -amino group. The Z-group is stable to the mild acids used to remove Boc groups and the mild bases used to remove Fmoc groups. It requires catalytic hydrogenolysis (H 2 , Pd/C) or strong acids (like HF or HBr/AcOH) for cleavage.
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The OtBu (tert-butyl ester) Group: Glutamic acid possesses a highly reactive γ -carboxylic acid side chain. If left unprotected, it would indiscriminately react during coupling, leading to branched peptides and catastrophic yield loss. The OtBu group masks this side chain and is orthogonally stable to the hydrogenolysis used to remove the Z-group, but can be cleanly cleaved using moderate acids like Trifluoroacetic acid (TFA)[1].
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The DCHA (Dicyclohexylamine) Salt: Free N-protected amino acids are notoriously prone to forming non-crystalline, hygroscopic oils. This makes purification difficult and drastically reduces shelf-life due to auto-degradation. By reacting the free α -carboxylic acid with the bulky secondary amine DCHA, the compound is forced into a highly stable, crystalline salt lattice[2].
Physicochemical Baseline
To ensure reproducible experimental design, the quantitative parameters of Z-Glu(OtBu)-OH·DCHA must be strictly controlled. The following table summarizes its core physical and chemical data[1][3].
| Parameter | Specification |
| Chemical Name | N- α -Benzyloxycarbonyl-L-glutamic acid γ -tert-butyl ester dicyclohexylammonium salt |
| CAS Registry Number | 34897-61-5 (Alternative: 3967-21-3) |
| Molecular Formula | C 29 H 46 N 2 O 6 (C 17 H 23 NO 6 · C 12 H 23 N) |
| Molecular Weight | 518.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, EtOAc; Sparingly soluble in H 2 O |
| Storage Conditions | Store at -20°C, desiccated, away from strong oxidizing agents |
The DCHA Paradigm: Stability vs. Reactivity
Novice chemists often attempt to introduce DCHA-protected amino acids directly into coupling reactions. This is a critical error. DCHA is a potent nucleophile. If left in the reaction mixture during activation, it will aggressively compete with the target peptide's N-terminus, resulting in DCHA-capped impurities and truncated peptide sequences[4].
The causality here dictates a mandatory workflow: The DCHA salt must be quantitatively fractured, and the DCHA removed, prior to any activation step.
Workflow for the desalting and activation of Z-Glu(OtBu)-OH·DCHA in peptide synthesis.
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. By exploiting the pKa differences between the glutamic acid derivative and DCHA, we ensure absolute purity before coupling.
Protocol A: Quantitative Desalting (Liberation of the Free Acid)
Objective: Isolate the free acid Z-Glu(OtBu)-OH while completely partitioning DCHA into the aqueous phase.
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Suspension: Weigh 1.0 equivalent of Z-Glu(OtBu)-OH·DCHA and suspend it in Ethyl Acetate (EtOAc) at a concentration of 0.1 M.
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Acidification: Add 1.5 volumes of cold 5% aqueous KHSO 4 (Potassium bisulfate).
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Mechanistic Rationale: KHSO 4 provides a pH of ~2.0. This is acidic enough to fully protonate the DCHA (driving it into the aqueous layer as a water-soluble sulfate salt) while keeping the α -carboxylic acid of the Z-Glu(OtBu)-OH protonated and neutral, forcing it into the organic EtOAc layer.
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Extraction: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. Drain the aqueous layer.
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Washing: Wash the organic layer twice with saturated aqueous NaCl (brine). This removes residual water and inorganic salts.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO 4 . Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting product is the free acid Z-Glu(OtBu)-OH, appearing as a viscous oil or foam, which must be used immediately for coupling.
Protocol B: Orthogonal Peptide Coupling
Objective: Form an amide bond without triggering side-chain reactions.
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Activation: Dissolve the freshly liberated Z-Glu(OtBu)-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.0 eq).
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Mechanistic Rationale: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA is a sterically hindered, non-nucleophilic base; it drives the reaction forward by deprotonating the incoming amine without competing for the activated ester.
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Aminolysis: Introduce the target peptide sequence (bearing a free N-terminus, 1.0 eq). Stir at room temperature for 1–2 hours.
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Validation: Confirm the disappearance of the free amine using a Kaiser test (for solid-phase synthesis) or via LC-MS monitoring (for liquid-phase synthesis).
Orthogonal Deprotection Dynamics
Once incorporated into the peptide chain, the Z and OtBu groups offer a highly versatile, orthogonal deprotection matrix. A researcher can selectively unmask either the N-terminus or the side chain depending on the downstream requirements of the synthesis.
Orthogonal deprotection pathways for Z and OtBu groups on the glutamic acid residue.
If the goal is to continue linear elongation of the peptide backbone, Catalytic Hydrogenolysis is employed to cleanly strip the Z-group as toluene and CO 2 , leaving the OtBu group perfectly intact. Conversely, if the goal is to create a branched peptide or conjugate a fluorophore to the glutamic acid side chain, Acidolysis with TFA will strip the OtBu group while the Z-group remains unaffected, providing a pristine, regioselective anchor point.
References
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Phase-transfer Reagents as C-Terminal Protecting Groups; Facile Incorporation of Free Amino Acids or Peptides into Peptide Sequences - NTU scholars -[Link]
